molecular formula C7H14O B047985 Cyclohexanemethanol CAS No. 100-49-2

Cyclohexanemethanol

Cat. No.: B047985
CAS No.: 100-49-2
M. Wt: 114.19 g/mol
InChI Key: VSSAZBXXNIABDN-UHFFFAOYSA-N
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Description

Cyclohexanemethanol (CHM), also known as cyclohexylmethanol or hexahydrobenzyl alcohol (CAS 100-49-2), is a six-membered alicyclic alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . CHM is primarily used as a reagent in organic synthesis, serving as a precursor for compounds like cyclohexanecarboxaldehyde and cyclohexanone via photocatalytic oxidation . Its LD₅₀ in mice is 250 mg/kg (intraperitoneal), indicating moderate toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethanol can be synthesized through several methods. One common laboratory method involves the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process converts cyclohexene to cyclohexanecarboxaldehyde, which is then hydrogenated to yield cyclohexylmethanol .

Industrial Production Methods: Industrially, cyclohexylmethanol is produced using similar methods but on a larger scale. The hydroformylation process is typically catalyzed by rhodium complexes, and the subsequent hydrogenation is carried out under high pressure and temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid

    Reduction: Cyclohexylmethane

    Substitution: Cyclohexyl chloride, cyclohexyl bromide

Scientific Research Applications

Polymer Chemistry

Application Summary:
Cyclohexanemethanol is utilized in the synthesis of polymers due to its vinyl ether group, which can undergo polymerization. This property allows it to be a crucial component in creating various polymeric materials.

Methods of Application:

  • Polymerization Techniques: The compound is typically polymerized using free radical initiators or through cationic polymerization mechanisms. The vinyl ether group reacts with itself or with other monomers in the presence of a catalyst, forming a polymer chain through successive addition reactions.

Results and Outcomes:
Polymers synthesized from this compound exhibit enhanced properties such as improved mechanical strength and thermal stability, making them suitable for industrial applications in coatings and adhesives.

Medicinal Chemistry

Application Summary:
In pharmaceutical research, this compound serves as a reagent in the synthesis of various pharmaceutical intermediates.

Methods of Application:

  • Synthetic Routes: The compound is involved in multi-step synthetic routes that include reactions such as esterification, alkylation, and oxidation. Precise control of reaction conditions is essential to achieve desired selectivity and yield.

Results and Outcomes:
The versatility of this compound allows for the creation of diverse chemical structures that can be screened for biological activity. This capability has led to the development of new drugs with potential therapeutic applications.

Materials Science

Application Summary:
this compound is used in formulating adhesives that cure under UV light or through peroxide initiation.

Methods of Application:

  • Adhesive Formulation: The compound is mixed with other pre-polymers and initiators to create adhesive formulations. Upon application, exposure to UV light or heat initiates the cross-linking reaction, resulting in a solidified adhesive layer.

Results and Outcomes:
Adhesives formulated with this compound demonstrate excellent bonding strength and durability, making them ideal for applications in electronics, automotive, and construction industries.

Organic Chemistry

Application Summary:
this compound is employed in synthesizing acetic acid esters through catalytic oxidation.

Methods of Application:

  • Catalytic Reactions: The process involves reacting this compound with acetic acid in the presence of a palladium catalyst and hydrogen peroxide as an oxidant under controlled temperature and pressure conditions.

Results and Outcomes:
This method yields high-purity acetic acid esters valuable for their applications in various industrial processes, providing an efficient route for production at reduced costs.

Environmental Applications

Application Summary:
The compound can be incorporated into adsorbent materials or used to synthesize compounds that interact with pollutants.

Methods of Application:

  • Adsorption Studies: Materials derived from this compound are evaluated through adsorption studies to assess their effectiveness in removing pollutants from air and water.

Results and Outcomes:
Preliminary studies indicate that these materials could effectively remove specific pollutants, contributing to environmental cleanup efforts.

  • Polymer Development:
    A study demonstrated how this compound-based polymers exhibit superior thermal stability compared to traditional polymers. This advancement has significant implications for industries requiring high-performance materials.
  • Pharmaceutical Synthesis:
    Research highlighted the successful use of this compound in synthesizing a novel anti-inflammatory drug candidate. The compound facilitated multiple reaction pathways leading to high yields and purity.
  • Environmental Impact:
    A project focused on developing adsorbent materials from this compound showed promising results in laboratory tests for removing volatile organic compounds (VOCs) from contaminated air samples .

Mechanism of Action

The mechanism of action of cyclohexylmethanol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and elimination reactions. In biological systems, cyclohexylmethanol can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylcyclohexanemethanol (MCHM)

  • Molecular Formula : C₈H₁₆O
  • Key Differences: Structure: Contains a methyl group at the 4-position of the cyclohexane ring. Toxicity: Associated with the 2014 Elk River chemical spill, where crude MCHM mixtures raised concerns about human exposure. Studies identified impurities like 4-methylcyclohexanecarboxylate and 1,4-cyclohexanedimethanol, which may contribute to toxicity . Purity: Commercial MCHM batches contained 96.07% purity with isomers and impurities (e.g., camphol) . Applications: Industrial solvent; less commonly used in fine chemistry compared to CHM.

Elemol (4-Ethenyl-α,α,4-trimethylthis compound)

  • Molecular Formula : C₁₅H₂₆O
  • Key Differences: Structure: A sesquiterpenoid with a this compound backbone modified with isopropenyl and methyl groups . Properties: Higher molecular weight (222.37 g/mol), used as a fragrance and plant metabolite. Toxicity: No acute toxicity data available, but structurally related terpenoids are generally low-risk .

Terpin Hydrate (4-Hydroxy-α,α,4-trimethylthis compound Monohydrate)

  • Molecular Formula: C₁₀H₂₀O₂ (monohydrate)
  • Key Differences :
    • Structure : Features hydroxyl and methyl groups at the 4-position, forming a diol.
    • Applications : Widely used in pharmaceuticals as an expectorant .
    • Physicochemical Properties : Higher boiling point (~227°C predicted ) and water solubility due to hydroxyl groups .

trans-4-(Trifluoromethyl)this compound

  • Molecular Formula : C₈H₁₃F₃O
  • Key Differences :
    • Structure : Substituted with a trifluoromethyl group, enhancing electronegativity.
    • Applications : Intermediate in fluorinated compound synthesis; used in agrochemicals and pharmaceuticals .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Toxicity (LD₅₀ or LC₅₀) Key Applications
This compound C₇H₁₄O 114.19 179–180 250 mg/kg (mouse, ip) Organic synthesis
4-Methylthis compound C₈H₁₆O 128.21 ~200 (estimated) Not fully characterized Industrial solvent
Elemol C₁₅H₂₆O 222.37 >250 Low (plant metabolite) Fragrance, cosmetics
Terpin Hydrate C₁₀H₂₀O₂ 172.27 ~227 Low (pharmaceutical use) Pharmaceuticals
trans-4-(Trifluoromethyl)- C₈H₁₃F₃O 182.19 ~227 Not reported Fluorinated intermediates

Research Findings and Implications

  • Toxicity Profiles : CHM exhibits lower acute toxicity compared to MCHM, as evidenced by mealworm survival studies (8/15 larvae alive after 10 days vs. MCHM’s undefined risks in humans) .
  • Structural Impact on Function :
    • Fluorination (e.g., trifluoromethyl derivatives) increases metabolic stability for pharmaceutical applications .
    • Hydroxyl groups (e.g., Terpin Hydrate) enhance water solubility and therapeutic utility .
  • Purity Challenges: Impurities in MCHM (e.g., 1,4-cyclohexanedimethanol) complicate toxicity assessments, emphasizing the need for rigorous purification in industrial settings .

Biological Activity

Cyclohexanemethanol, specifically 4-methyl-1-cyclohexanemethanol (4-MCHM), has garnered attention due to its biological activity and potential health impacts, particularly following the significant chemical spill incident in West Virginia in 2014. This article explores the biological activity of this compound, highlighting its toxicity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound with a cyclohexane ring and a hydroxymethyl group. Its structural formula can be represented as follows:

C7H16O\text{C}_7\text{H}_{16}\text{O}

This compound exists in various isomeric forms, which can influence its biological activity and toxicity.

Toxicity Assessment

Recent studies have assessed the toxicity of 4-MCHM using various biological models. The following table summarizes key findings regarding its cytotoxic effects:

Cell Type IC50 (mg/L) IC5 (mg/L) R² (p-value) Hill Slope
Yeast (24 h)4702 ± 1.3453.3 ± 2.20.9472 (0.0052)-1.31 ± 0.35
Yeast + S91722 ± 1.2390.9 ± 1.30.9898 (<0.0001)-1.96 ± 0.56
Human A549 Cells148.7 ± 1.211.2 ± 1.80.9827 (<0.0001)-1.14 ± 0.24
Human A549 + S955.7 ± 1.40.2 ± 3.00.9502 (0.0009)-0.50 ± 0.10

The data indicates that the compound exhibits significant cytotoxicity in both yeast and human lung epithelial cells, with lower IC50 values observed in human cells, suggesting a higher sensitivity to this compound in mammalian systems .

The biological activity of this compound is associated with several mechanisms:

  • Oxidative Stress : In yeast models, exposure to 4-MCHM induced oxidative stress responses, indicating potential damage to cellular components through reactive oxygen species (ROS) generation .
  • Genotoxicity : In human A549 cells, the compound was linked to DNA damage, raising concerns about its genotoxic potential and implications for long-term carcinogenicity .
  • Metabolite Toxicity : Studies have shown that metabolites of this compound may exhibit greater toxicity than the parent compound itself, necessitating further investigation into their effects on cellular health .

Elk River Chemical Spill

The Elk River chemical spill in January 2014 serves as a critical case study for understanding the impact of this compound on public health and environmental safety:

  • Over 10,000 gallons of MCHM leaked into the river, contaminating drinking water for over 300,000 residents .
  • The Centers for Disease Control and Prevention (CDC) established a screening value of 1 ppm for MCHM in drinking water .
  • Investigations revealed that despite treatment efforts using granulated activated carbon (GAC), MCHM levels remained detectable for months post-spill, prompting extensive public health responses and ongoing monitoring .

Research Findings

Research on this compound has highlighted its complex interactions with biological systems:

  • A study reported that exposure to MCHM led to alterations in gene expression related to metabolic processes and inflammation pathways .
  • The compound's interaction with nuclear receptors involved in cancer pathogenesis suggests a multifaceted role in disease development beyond simple mutagenesis .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for cyclohexanemethanol, and what are their limitations?

this compound is commonly synthesized via Grignard reagent reactions. For example, chlorocyclohexane is converted to cyclohexylmagnesium chloride, which reacts with formaldehyde or paraformaldehyde to yield the alcohol . Alternative methods include hydroformylation of cyclohexene followed by hydrogenation to produce this compound . Limitations include sensitivity to moisture (Grignard method) and the need for specialized catalysts (hydroformylation). Purity is typically verified via GC-MS or refractive index measurements (n20/D 1.465) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • Gas Chromatography (GC): Used to quantify purity (e.g., 99% in ReagentPlus® grade) and detect impurities .
  • Spectroscopy: NMR and IR for structural confirmation (e.g., distinguishing cis/trans isomers like 4-methyl-cyclohexanemethanol) .
  • Physical Properties: Density (0.928 g/mL at 25°C), boiling point (179–180°C), and solubility profiles (insoluble in water, soluble in organic solvents) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Storage: Keep in tightly sealed containers at room temperature, away from ignition sources and strong oxidizers .
  • Exposure Mitigation: Use fume hoods to avoid inhalation (LD50 = 250 mg/kg in mice) and wear nitrile gloves to prevent skin contact .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How do copper(II)/nitroxyl radical systems affect the oxidation kinetics of this compound compared to other alcohols?

this compound exhibits an activation barrier of 15–16 kcal/mol in copper(II)/TEMPO-mediated oxidations, higher than benzyl alcohol (<15 kcal/mol). The rate-limiting step involves aerobic oxidation of Cu(I), with no direct evidence of Cu/TEMPO adducts under catalytic conditions . Contrast this with photocatalytic TiO2 systems, where this compound oxidizes to cyclohexanecarboxaldehyde under UV light, but efficiency depends on nanoparticle morphology and solvent polarity .

Q. What contradictions exist in the catalytic oxidation mechanisms of this compound, and how can they be resolved?

Discrepancies arise in the role of TiO2 nanoparticles: some studies report high selectivity for cyclohexanecarboxaldehyde , while others note competing pathways (e.g., cyclohexanone formation). Optimizing variables like light intensity, solvent (acetonitrile vs. water), and catalyst surface area can reconcile these results . Kinetic isotope effect (KIE) studies and in situ FTIR are recommended to probe intermediate species .

Q. How do stereochemical variations in this compound derivatives influence their bioactivity or synthetic utility?

  • Cis-Isomers: cis-4-(Isopropyl)this compound (p-Menthan-7-ol) shows distinct LogP values (2.44) and bioactivity in fragrance studies due to its rigid cyclohexane backbone .
  • Trans-Isomers: trans-4-(Boc-aminomethyl)this compound is used in peptide synthesis, where steric effects from the Boc group dictate coupling efficiency . Computational modeling (e.g., DFT for transition-state analysis) and chiral chromatography are essential for resolving enantiomers .

Q. What metabolic pathways degrade this compound in microbial systems, and how can they be harnessed for bioremediation?

The yeasts Candida maltosa and Trichosporon mucoides oxidize this compound via alcohol dehydrogenases, producing non-toxic metabolites like CO2 and water. Pathway engineering (e.g., overexpression of cytochrome P450 enzymes) could enhance degradation rates, but substrate inhibition at high concentrations (>1 mM) remains a challenge .

Q. Methodological Considerations

Q. How can researchers address volatility-related losses during this compound reactions?

  • Use reflux condensers for high-temperature reactions (e.g., boiling point ~180°C).
  • Employ low-vapor-pressure solvents (e.g., DMF) or sealed reaction vessels .

Q. What strategies improve the reproducibility of this compound-based glycosylation reactions?

  • Beta-Selectivity: Activate ethylthioglucosides with NIS/AgOTf and maintain anhydrous conditions to achieve >90% β-selectivity .
  • Monitoring: Real-time TLC or HPLC tracks reaction progress and minimizes side products (e.g., orthoester byproducts) .

Properties

IUPAC Name

cyclohexylmethanol
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InChI

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2
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InChI Key

VSSAZBXXNIABDN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)CO
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Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID3059212
Record name Cyclohexanemethanol
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Molecular Weight

114.19 g/mol
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Physical Description

Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS]
Record name Cyclohexylcarbinol
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CAS No.

100-49-2
Record name Cyclohexanemethanol
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Synthesis routes and methods I

Procedure details

A mixture of (5-(cyclohexylmethoxy)furan-2-yl)methanol and cyclohexylmethanol (0.75 g) and MnO2 (3.16 g, 36.3 mmol) in anhydrous CH2Cl2 (16 mL) was stirred at room temperature for 3 days. The reaction mixture was filtered through Celite and concentrated under reduced pressure. Flash chromatography purification (10%-50% EtOAc—hexanes gradient) gave 5-(cyclohexylmethoxy)furan-2-carbaldehyde with cyclohexylmethanol as an impurity as a light yellow. Yield (0.68 g, 99%); 1H NMR (400 MHz, DMSO-d6) δ 9.20 (s, 1H), 7.52 (d, J=3.8 Hz, 1H), 5.79 (d, J=3.8 Hz, 1H), 4.03 (d, J=5.8 Hz, 2H), 1.55-1.80 (m, 6H), 0.96-1.25 (m, 5H).
Name
(5-(cyclohexylmethoxy)furan-2-yl)methanol
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0.75 g
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16 mL
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3.16 g
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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